molecular formula C15H11Cl2NO5 B14534593 1-[5-(2,4-Dichlorophenoxy)-2-nitrophenoxy]propan-2-one CAS No. 62514-53-8

1-[5-(2,4-Dichlorophenoxy)-2-nitrophenoxy]propan-2-one

Cat. No.: B14534593
CAS No.: 62514-53-8
M. Wt: 356.2 g/mol
InChI Key: DVKNOTVDWCIXMT-UHFFFAOYSA-N
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Description

1-[5-(2,4-Dichlorophenoxy)-2-nitrophenoxy]propan-2-one is a chemical compound known for its unique structure and properties It is characterized by the presence of dichlorophenoxy and nitrophenoxy groups attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(2,4-Dichlorophenoxy)-2-nitrophenoxy]propan-2-one typically involves the reaction of 2,4-dichlorophenol with 2-nitrophenol in the presence of a suitable base to form the corresponding ether. This intermediate is then reacted with propanone under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[5-(2,4-Dichlorophenoxy)-2-nitrophenoxy]propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different functionalized products.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenoxy derivatives.

Scientific Research Applications

1-[5-(2,4-Dichlorophenoxy)-2-nitrophenoxy]propan-2-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It finds applications in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-[5-(2,4-Dichlorophenoxy)-2-nitrophenoxy]propan-2-one involves its interaction with specific molecular targets and pathways. The dichlorophenoxy and nitrophenoxy groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-[5-(2,4-Dichlorophenoxy)-2-nitrophenoxy]propan-2-one can be compared with other similar compounds, such as:

    1-(3,4-Dichlorophenoxy)propan-2-one: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.

    1-(2,4-Dichlorophenoxy)propan-2-one: Another closely related compound with distinct properties and uses.

    Triclosan: A well-known antimicrobial agent with a similar dichlorophenoxy structure but different functional groups and applications.

Properties

CAS No.

62514-53-8

Molecular Formula

C15H11Cl2NO5

Molecular Weight

356.2 g/mol

IUPAC Name

1-[5-(2,4-dichlorophenoxy)-2-nitrophenoxy]propan-2-one

InChI

InChI=1S/C15H11Cl2NO5/c1-9(19)8-22-15-7-11(3-4-13(15)18(20)21)23-14-5-2-10(16)6-12(14)17/h2-7H,8H2,1H3

InChI Key

DVKNOTVDWCIXMT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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